Product packaging for Zinviroxime(Cat. No.:CAS No. 72301-78-1)

Zinviroxime

Cat. No.: B136843
CAS No.: 72301-78-1
M. Wt: 358.4 g/mol
InChI Key: IWKXBHQELWQLHF-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinviroxime is a benzimidazole-derived small molecule with a molecular formula of C 17 H 18 N 4 O 3 S and a molecular weight of 358.42 g/mol . This compound is supplied as a fine chemical for research purposes. Research indicates that this compound, closely related to the compound Enviroxime, is an antiviral agent . Its primary research value lies in the study of its activity against picornaviruses, which include common human pathogens such as rhinoviruses (a primary cause of the common cold) and enteroviruses . The hypothesized mechanism of action for this class of compounds involves the inhibition of viral replication. Studies suggest it may target the viral 3A protein coding region and inhibit host phosphatidylinositol 4-kinase III beta, a host enzyme that viruses co-opt for the formation of replication organelles . Researchers can utilize this compound as a reference standard in virology and infectious disease research to explore novel antiviral mechanisms and strategies. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N4O3S B136843 Zinviroxime CAS No. 72301-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXBHQELWQLHF-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N\O)/C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024511
Record name (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72301-78-1
Record name Zinviroxime [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINVIROXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SWB3P2O2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Zinviroxime

Strategies for Zinviroxime Chemical Synthesis

The synthesis of this compound is intrinsically linked to that of its isomeric mixture, Enviroxime. The general strategy involves a multi-step sequence to construct the core benzimidazole (B57391) ring system, followed by functionalization to introduce the characteristic side chains. The key starting material for this synthesis is often 4-aminobenzophenone (B72274). chemicalbook.com

Formation of the Benzimidazole Core : The synthesis begins with the transformation of 4-aminobenzophenone into a suitable diamino precursor. This involves an initial acetylation of the amino group, followed by nitration at the 3-position of the benzene (B151609) ring. Subsequent hydrolysis of the acetamido group and reduction of the nitro group yields 3,4-diaminobenzophenone (B196073). chemicalbook.com This key intermediate possesses the necessary ortho-diamine functionality required for the formation of the imidazole (B134444) ring.

Cyclization : The 3,4-diaminobenzophenone is then cyclized to form the benzimidazole ring. A common method for this step is the reaction with cyanogen (B1215507) bromide, which leads to the formation of 2-amino-5(6)-benzoylbenzimidazole. chemicalbook.com The numbering 5(6) indicates that the benzoyl group can be at either the 5 or 6 position, as the cyclization of the asymmetric diamine can result in a mixture of regioisomers.

Sulfonylation : With the 2-aminobenzimidazole (B67599) core in place, the next step is the selective acylation at one of the imidazole nitrogen atoms. The reaction of 2-amino-5-benzoylbenzimidazole with isopropylsulfonyl chloride in the presence of a base like triethylamine (B128534) introduces the isopropylsulfonyl group, typically at the N-1 position. tandfonline.com This sulfonylation is a critical step in conferring the desired biological activity profile.

Oximation : The final step is the conversion of the benzoyl ketone into an oxime. This is achieved by reacting the sulfonylated intermediate with hydroxylamine. This reaction yields a mixture of the (E) and (Z) isomers of the oxime, which is known as Enviroxime. chemicalbook.comtandfonline.com this compound is one of the specific stereoisomers within this mixture.

The separation of the individual this compound isomer from the Enviroxime mixture typically requires chromatographic techniques. nih.gov

StepReactant(s)Key Reagent(s)Product
14-AminobenzophenoneAcetic anhydride, Nitric acid, NaOH, Reductant3,4-Diaminobenzophenone
23,4-DiaminobenzophenoneCyanogen bromide2-Amino-5(6)-benzoylbenzimidazole
32-Amino-5(6)-benzoylbenzimidazoleIsopropylsulfonyl chloride, Triethylamine1-(Isopropylsulfonyl)-2-amino-6-benzoylbenzimidazole
41-(Isopropylsulfonyl)-2-amino-6-benzoylbenzimidazoleHydroxylamineEnviroxime (mixture of this compound isomers)

Investigation of Stereoisomeric Forms: Syn and Anti Isomers (e.g., this compound and Enviroxime)

A crucial aspect of this compound's chemistry is its stereoisomerism. The oxime functional group (C=N-OH) can exist as two distinct geometric isomers, commonly referred to as syn and anti (or Z and E, respectively). In the case of this compound, the isomerism arises from the orientation of the hydroxyl group relative to the phenyl group attached to the imine carbon.

Enviroxime is the name given to the mixture of the syn and anti isomers of 2-amino-1-(isopropylsulfonyl)-6-(phenyl(hydroxyimino)methyl)-1H-benzimidazole. tandfonline.comacs.org

This compound refers to one of the specific, separated stereoisomers from this mixture.

Isomer NameIUPAC NameStereochemical Configuration
Enviroxime (E/Z)-2-Amino-1-(isopropylsulfonyl)-6-(phenyl(hydroxyimino)methyl)-1H-benzimidazoleMixture of syn and anti isomers
This compound A specific isomer of Enviroxime (e.g., the syn or anti form)A single, defined stereoisomer

Design and Synthesis of this compound Analogs for Structure-Activity Probing

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent drug candidates. For this compound, SAR studies have focused on modifying different parts of the molecule—the C2-substituent, the benzimidazole core, and the C6-side chain—to understand the structural requirements for antiviral activity. nih.govnih.gov

C2-Substituent Analogs: Research has shown that the 2-amino group is a critical functionality for the antiviral activity of Enviroxime. A series of C2-substituted analogs were synthesized to explore this. nih.govacs.org It was discovered that primary amino substitution provides the most potent activity. Larger substituents at the C2 position were found to potentially cause a repulsive steric interaction at the N3 position of the imidazole ring, which could lead to a significant reduction in antiviral activity. Furthermore, computational studies suggested that one of the hydrogens of the C2-amino group forms a strong hydrogen bond with the oxygen atom of the N1-sulfonyl group. This interaction may lock the second amino hydrogen in a specific orientation that is favorable for binding to its viral target. nih.govacs.org

C6-Side Chain Analogs: The side chain at the C6 position has also been a target for modification. A series of vinylacetylene analogs of Enviroxime were synthesized, where the benzoyl-oxime moiety was replaced. nih.gov These new compounds were found to be potent inhibitors of poliovirus, and cross-sensitivity studies with Enviroxime-resistant mutants indicated that they share the same mechanism of action, which involves the viral 3A protein. nih.govacs.org This demonstrates that significant modifications to the C6 side chain are tolerated and can lead to compounds with retained or even improved properties.

Analog ClassModificationKey SAR FindingReference(s)
C2-Substituted AnalogsReplacement of the 2-amino groupThe primary amino group is critical for optimal activity. nih.gov, acs.org
Core AnalogsReplacement of benzimidazole with imidazo[1,2-a]pyridineThe isopropylsulfonyl group is not as beneficial in this new scaffold. nih.gov, acs.org
C6-Side Chain AnalogsReplacement of benzoyl-oxime with a vinylacetylene groupAnalogs retained the mechanism of action and showed potent activity. acs.org, nih.gov

Elucidation of Zinviroxime S Molecular Mechanisms of Action

Electron Transfer (ET) Mechanisms and Redox Characteristics of Zinviroxime

The chemical structure of this compound, particularly its conjugated oxime moiety, suggests the potential for electron transfer (ET) and redox activity to play a role in its biological effects. scielo.org.mxnih.gov Substances with suitable reduction potentials can participate in redox cycling within a biological system, potentially leading to the generation of reactive oxygen species (ROS) and interference with normal cellular electron transport processes. scielo.org.mxresearchgate.net

Electrochemical Characterization and Reduction Potentials of this compound and Analogs

Electrochemical studies, such as cyclic voltammetry, are crucial for understanding the redox properties of a compound. scielo.org.mx Such investigations have been performed on this compound and related bioactive conjugated oximes, diones, and diimines to determine their reduction potentials. scielo.org.mx The reduction potential of a substance provides insight into its ability to accept electrons; substances with reduction potentials above -0.5 V (versus the Standard Hydrogen Electrode) are considered capable of undergoing electron transfer in vivo. scielo.org.mx

Studies on conjugated ketones, oximes, and imines have shown that the nature of the conjugated substituents significantly influences the reduction potentials. scielo.org.mx Generally, α-diones are the most easily reduced, followed by diimines, and then their mono- and di-oxime analogs. scielo.org.mx The reduction potentials for these compounds are typically pH-dependent, with more favorable (less negative) potentials observed at lower pH values, suggesting that protonation can facilitate electron uptake. scielo.org.mx While specific Ec (cathodic peak potential) values for this compound from diverse studies are not readily aggregated, electrochemical investigations confirm its place among bioactive oximes studied for their electron transfer characteristics. scielo.org.mx

Table 1: Comparative Reduction Potential Characteristics of Related Compound Classes

Compound ClassGeneral Ease of ReductionpH Dependence
α-DionesHighestStrong
DiiminesIntermediateStrong
Oximes (e.g., this compound) Lower than diones/diiminesPresent

This table is generated based on findings from cyclic voltammetry studies on conjugated diones, imines, and oximes. scielo.org.mx

Involvement of Oxidative Processes (Reactive Oxygen Species/Oxidative Stress) in this compound's Antiviral Action

The involvement of electron transfer processes in the mechanism of action of bioactive compounds is often linked to the generation of oxidative stress. researchgate.netscispace.com This occurs when redox-active molecules participate in redox cycling with molecular oxygen, producing ROS such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. scielo.org.mxscispace.com These ROS can damage cellular components and disrupt viral life cycles. nih.govmdpi.com

Several viral infections are known to induce an increase in cellular ROS levels, creating an oxidative environment that can, in some cases, enhance viral replication. nih.govfrontiersin.org Conversely, this virally-induced oxidative state can also be a vulnerability. Antiviral strategies can be designed to exploit this by either introducing compounds that further disrupt the delicate redox balance or by using antioxidants to inhibit viral replication that depends on an oxidative state. nih.govfrontiersin.org While direct evidence detailing this compound's specific impact on ROS production in infected cells is limited, its characterization as a bioactive oxime with electron transfer potential places it within a class of compounds where such mechanisms are plausible. scielo.org.mxacs.org The favorable reduction potentials of related bioactive compounds suggest that in vivo electron transfer and subsequent oxidative stress may be involved in their biological activities. scielo.org.mx

Comparative Analysis with Alpha-Dicarbonyl Electron Transfer Agents and Related Anti-infectives

This compound's mechanism can be contextualized by comparing it with other anti-infective agents known to operate through electron transfer, particularly α-dicarbonyl compounds. scielo.org.mx Diacetyl is a well-studied α-dicarbonyl compound whose toxicity is hypothesized to involve electron transfer and the generation of ROS. researchgate.net Like this compound, the bioactivity of these compounds is linked to their electron-affinic nature. scielo.org.mxresearchgate.net

However, there are key differences. In comparative electrochemical studies, α-dicarbonyls like 2,3-butanedione (B143835) are more readily reduced than their corresponding oxime derivatives. scielo.org.mx This suggests a difference in the intrinsic electron-accepting ability between these classes of compounds. The imines and oximes formed from α-dicarbonyls, which can be seen as analogs to this compound's structure, are also redox-active and can form complexes with metals, which in turn can undergo ET and generate ROS. scispace.com Other related anti-infectives that operate via ET include quinones, aromatic nitro compounds, and iminium salts. researchgate.net Ribavirin, a broad-spectrum antiviral, also possesses an aromatic triazole structure capable of participating in redox processes. acs.orgnih.gov This comparative analysis highlights a common theme of electron transfer as a viable mechanism for anti-infective action, with different chemical scaffolds like the oxime in this compound offering distinct redox properties. scielo.org.mxresearchgate.netacs.org

Molecular Targeting and Protein Interaction Studies

Beyond its potential redox activity, this compound's antiviral action is defined by its highly specific interactions with both viral and host proteins. ncats.io These interactions disrupt critical processes required for the propagation of the virus. nih.gov

Inhibition of Viral Replication Pathways (e.g., Human Rhinovirus 1B 3A Coding Region, Poliovirus 3A Coding Region)

The primary molecular target of this compound has been identified as the nonstructural protein 3A, or its precursor 3AB, encoded by rhinoviruses and enteroviruses like poliovirus. ncats.ionih.gov The 3A protein is a small, multifunctional membrane-binding protein essential for the viral replication cycle. mdpi.comnih.gov It plays a crucial role in the formation of replication complexes, which are the sites of viral RNA synthesis. mdpi.comnih.gov

Table 2: Documented Viral Targets of this compound

Virus FamilyVirus GenusSpecific VirusViral TargetEffect of Inhibition
PicornaviridaeRhinovirusHuman Rhinovirus 1B3A coding regionInhibition of viral replication. ncats.io
PicornaviridaeEnterovirusPoliovirus3A coding regionInhibition of plus-strand RNA synthesis. ncats.ionih.gov

Modulation of Host Cellular Factors (e.g., Phosphatidylinositol 4-kinase III)

In addition to directly targeting viral proteins, many viruses, including those targeted by this compound, hijack host cell factors to facilitate their replication. nih.govfrontiersin.org this compound has been shown to counteract this by modulating the activity of a key host lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ or PI4KB). ncats.iomdpi.com

PI4Ks are enzymes that generate phosphatidylinositol 4-phosphate (PI4P), a lipid that is crucial for the structure and function of cellular membranes, particularly the Golgi apparatus. nih.govuochb.cz Many RNA viruses, including poliovirus and rhinovirus, require PI4KIIIβ activity to create the specific membrane environments needed for their replication organelles. mdpi.comnih.gov The viral 3A protein is known to modulate the lipid microenvironment, in part through its interplay with the PI4KIIIβ and oxysterol-binding protein (OSBP) pathways. mdpi.com By inhibiting PI4KIIIβ, this compound disrupts the formation of these specialized replication sites, thereby adding another layer to its antiviral activity. ncats.iomdpi.com Interestingly, viral mutations in the 3A protein that confer resistance to PI4KIIIβ inhibitors can also confer resistance to this compound, underscoring the intimate link between the drug's targeting of both the viral 3A protein and the host PI4KIIIβ pathway. mdpi.com

Inhibition of Viral DeISGylation and Deubiquitination Activity of Viral OTU Domain-Containing Proteins

A primary strategy for viral immune evasion involves the suppression of the host's innate immune signaling pathways. Many viruses accomplish this by deploying enzymes that reverse crucial post-translational modifications on host proteins, such as ubiquitination and ISGylation. Ubiquitination (the attachment of ubiquitin, Ub) and ISGylation (the attachment of the ubiquitin-like protein ISG15) are essential for activating antiviral responses, including the type I interferon (IFN) pathway. google.com.namdpi.com

Certain viruses, particularly those from the Nairovirus genus like the Crimean-Congo hemorrhagic fever virus (CCHFV) and Dugbe virus (DUGV), encode proteases within their large (L) protein that contain an Ovarian Tumor (OTU) domain. mdpi.com These viral OTU domains possess dual-enzymatic activity, capable of cleaving both ubiquitin and ISG15 from target proteins, a process known as deubiquitination (DUB) and deISGylation, respectively. mdpi.comsemanticscholar.org This dual activity is a key viral defense mechanism, as it effectively dismantles the host's antiviral signaling cascades. For instance, the CCHFV OTU domain has been shown to suppress the activation of NF-κB and IRF3, two critical transcription factors in the immune response. semanticscholar.org

This compound is understood to function as an inhibitor of this viral OTU domain activity. By targeting the catalytic site of these promiscuous proteases, it prevents the removal of Ub and ISG15 from host proteins. The structural basis for the dual substrate recognition by viral OTUs has been investigated through crystallography. Crystal structures of the CCHFV OTU domain in complex with both ubiquitin and ISG15 reveal that the protease accommodates the structural differences between the two modifiers by binding them in a significantly rotated orientation compared to host OTU domains, which are typically specific to ubiquitin. rcsb.org This unique binding mode presents a specific target for inhibitory compounds like this compound.

The inhibition of deISGylation and deubiquitination by this compound preserves the integrity of the host's immune signaling. Key signaling proteins, such as RIG-I, remain ubiquitinated and active, leading to robust type I interferon production and the establishment of an effective antiviral state. researchgate.net

Table 1: Viral OTU Domains and Their Function

Virus Family/GenusExample VirusProtein Containing OTUSubstrate SpecificityConsequence of Activity
NairovirusCrimean-Congo hemorrhagic fever virus (CCHFV)L ProteinUbiquitin (Ub) & ISG15Inhibition of NF-κB and IFN signaling mdpi.comrcsb.org
NairovirusDugbe virus (DUGV)L ProteinUbiquitin (Ub) & ISG15Blocks TNF-α/NF-κB and IFN/JAK/STAT pathways semanticscholar.org
ArterivirusEquine arteritis virus (EAV)Papain-like protease 2 (PLP2)Ubiquitin (Ub) & ISG15Antagonism of type-I IFN response researchgate.net

Investigation of Protein Condensation and Iminium Formation in Biological Systems

The molecular structure of this compound, featuring an oxime group (a class of imine), is central to its interactions within biological systems. Imines are formed through a condensation reaction between a primary amine and an aldehyde or ketone, resulting in a molecule with a carbon-nitrogen double bond (C=N). masterorganicchemistry.com This reaction is reversible and proceeds through the formation of a transient carbinolamine intermediate. Under acidic conditions, the nitrogen of the imine can be protonated to form an iminium ion, a highly reactive electrophilic species.

This chemistry is relevant to how this compound may interact with biological macromolecules. The potential for iminium ion formation allows for covalent interactions with nucleophilic residues on host or viral proteins, potentially leading to irreversible inhibition of target enzymes.

Furthermore, recent research has highlighted the importance of protein condensation, or liquid-liquid phase separation (LLPS), in cellular organization and the regulation of biochemical processes. nih.gov Many proteins involved in the immune response contain intrinsically disordered regions (IDRs) that mediate the formation of membraneless organelles or "condensates." nih.gov These structures act as reaction crucibles, concentrating specific proteins and nucleic acids to facilitate efficient signaling. Viral proteins can also co-opt or disrupt these condensates as part of their replication and immune evasion strategies. While direct evidence linking this compound to the modulation of protein condensates is still emerging, its ability to interact with and modify proteins suggests a potential mechanism for influencing the formation or dissolution of these critical biological structures.

Potential for Nitric Oxide Generation from Oxime-Based Structures

A significant and novel aspect of this compound's mechanism of action lies in the chemistry of its oxime moiety as a precursor to nitric oxide (NO). Nitric oxide is a critical signaling molecule in mammals and plants, involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. mappingignorance.org While NO is typically produced via the enzymatic oxidation of L-arginine by nitric oxide synthases (NOS), recent studies have uncovered alternative oxidative pathways. nih.gov

Research has demonstrated that oxime-containing compounds can be enzymatically oxidized to generate nitric oxide. mappingignorance.orgnih.gov For example, in plants, indole-3-acetaldoxime (IAOx) has been shown to produce NO in a reaction catalyzed by peroxidase enzymes, a process that is stimulated by flavins. nih.gov This oxidative pathway provides a mechanism for NO production that is independent of the canonical NOS pathway.

Similarly, bio-inspired chemical models have shown that iron(II) complexes can mediate the oxygen-dependent oxidation of oximes, resulting in the generation of NO or nitroxyl (B88944) (HNO). nih.gov The specific outcome (NO vs. HNO) can depend on the nature of the co-ligands in the iron complex. nih.gov This suggests that in the iron-rich environment of a cell, the oxime structure of this compound could be converted to nitric oxide. The localized release of NO at the site of a viral infection could have potent antiviral effects, as NO is known to inhibit the replication of a wide range of viruses through mechanisms such as the S-nitrosylation of viral and host proteins.

In Vitro and Preclinical Efficacy Studies of Zinviroxime

Broad-Spectrum Antiviral Activity against Diverse Viral Families (e.g., Rhinoviruses, Enteroviruses, Hepatitis C Virus)

Zinviroxime has demonstrated a broad spectrum of antiviral activity in cell culture models, primarily against members of the Picornaviridae family, which includes rhinoviruses and enteroviruses. It has long been identified as a potent inhibitor of the in vitro replication of these viruses. mdpi.com The enteroviruses inhibited by this compound include multiple poliovirus serotypes, coxsackieviruses, enterovirus 71 (EV-A71), and enterovirus D68 (EV-D68). acs.orgscispace.comasm.org

The compound's mechanism of action against these picornaviruses is primarily attributed to its role as an inhibitor of a host cell factor, phosphatidylinositol 4-kinase III beta (PI4KB). nih.govresearchgate.netasm.org This kinase is essential for the formation of viral replication complexes, and its inhibition effectively halts viral proliferation. asm.org While the compound targets a host protein, resistance mutations have been mapped to the viral protein 3A, suggesting that the interaction between 3A and PI4KB is critical for viral replication and is the process disrupted by the drug. researchgate.netnih.gov

Beyond picornaviruses, studies have revealed that this compound possesses potent in vitro activity against several genotypes of the Hepatitis C Virus (HCV), a member of the Flaviviridae family. mdpi.comthieme-connect.com It effectively inhibits HCV genotypes 1a, 1b, and 4a, with effective concentrations (EC₅₀) in the sub-micromolar range. mdpi.comthieme-connect.com Its efficacy against genotype 2a has been observed to be 10- to 100-fold less efficient. mdpi.com For HCV, the antiviral mechanism may not solely rely on PI4KB inhibition; evidence suggests that this compound can also impede HCV replication by inhibiting phosphoinositide 3-kinases (PI3Ks). mdpi.comthieme-connect.com

In Vitro Cellular Assays for Viral Inhibition and Replication Suppression

The antiviral efficacy of this compound has been quantified through various in vitro cellular assays designed to measure its ability to inhibit viral replication and protect host cells.

Assessment of Cytopathic Effect Inhibition

A primary method for evaluating antiviral potency is the cytopathic effect (CPE) inhibition assay. This assay measures the ability of a compound to prevent the morphological damage and cell death that typically occurs in cultured cells upon viral infection. mdpi.com this compound has been shown to effectively inhibit the CPE caused by numerous viruses.

In studies using this method, this compound exhibited potent activity against poliovirus with a minimal inhibitory concentration (MIC) of 0.06 µg/mL in both RD (rhabdomyosarcoma) and L20B (murine) cell lines. thieme-connect.commdpi.com Against Rubella virus, an enveloped virus from the Matonaviridae family, the MIC was determined to be 0.125 µg/mL. mdpi.com Further studies quantified its 50% effective concentration (EC₅₀) against a range of enteroviruses between 0.051 and 0.312 µM. The relative effectiveness of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity (CC₅₀) to its antiviral activity (EC₅₀). A higher SI value indicates a more favorable profile. This compound demonstrated a high SI of 156 against enterovirus D68 and an SI of 54 against poliovirus, indicating a wide margin between the concentration required for antiviral effect and the concentration that is toxic to the host cells in vitro. scispace.commdpi.comnih.gov

Measurement of Viral Titer Reduction in Cell Culture Models

To directly quantify the reduction in the production of infectious viral particles, researchers employ viral titer reduction assays, such as the virus yield reduction (VYR) assay. scispace.com These assays measure the amount of active virus released from infected cells following treatment with an antiviral compound.

In a VYR assay against enterovirus D68 (EV-D68), this compound was found to have a 90% effective concentration (EC₉₀)—the concentration required to reduce the viral titer by 90% (or 1-log₁₀)—of 0.61 µM in RD cells. scispace.com This result generally correlates well with CPE inhibition data, confirming the compound's ability to suppress viral replication. scispace.com

Time-of-addition experiments, which pinpoint the stage of the viral life cycle affected by a drug, have further elucidated this compound's mechanism. When the drug was added to cell cultures several hours after infection with poliovirus or rhinovirus, it still maintained significant inhibitory activity. researchgate.netasm.org This indicates that the compound does not target the early stages of viral entry but rather a later step, specifically the replication of the viral RNA. researchgate.netasm.org Genetic and biochemical evidence confirms that this compound blocks the synthesis of the positive-strand viral RNA, which is essential for producing new viral genomes and proteins. asm.org

Evaluation of Efficacy in Established Infection Models

The efficacy of this compound has been consistently demonstrated across a variety of established in vitro infection models, utilizing different cell lines and even more complex systems like human organoids. The choice of cell line can influence the measured potency; for instance, this compound was noted to be more active against EV-D68 in RD cells compared to A549 or HeLa-Ohio-1 cells. scispace.com In a study comparing a traditional cell line (RD cells) to human intestinal organoids (HIOs) for testing against EV-A71, the EC₅₀ for this compound was found to be higher in the more physiologically complex organoid model, highlighting the importance of the model system in evaluating antiviral efficacy. mdpi.com

The table below summarizes the in vitro efficacy of this compound against various viruses as determined by different cellular assays.

Virus FamilyVirusAssay TypeCell LineEfficacy (EC₅₀/EC₉₀/MIC)Selectivity Index (SI)Reference
PicornaviridaePoliovirusCPE InhibitionRD, L20B0.06 µg/mL (MIC)54 mdpi.com
PicornaviridaeEnterovirus D68VYRRD0.61 µM (EC₉₀)156 scispace.com
PicornaviridaeEnterovirus 71CPE InhibitionRD0.15 µM (EC₅₀)Not Reported acs.orgnih.gov
PicornaviridaeEnterovirus (various)CPE InhibitionRD0.051 - 0.312 µM (EC₅₀)Not Reported
FlaviviridaeHepatitis C Virus (GT1b)RepliconHuh-70.1 - 0.7 µM (EC₅₀)>14 mdpi.comthieme-connect.com
MatonaviridaeRubella VirusCPE InhibitionHeLa, WISH0.125 µg/mL (MIC)14 mdpi.com

This table is interactive. Click on the headers to sort the data.

Preclinical Model Investigations (Non-Human)

Following promising in vitro results, the next step in drug development is typically the assessment of efficacy in non-human, in vivo models. These studies are crucial for understanding how a compound behaves in a complex biological system. researchgate.net

Assessment of Antiviral Efficacy in Relevant in vivo Models

The transition of this compound from in vitro success to in vivo efficacy has been challenging. While it was one of the few early compounds to show some promise in vivo for picornavirus infections, its development was ultimately halted due to poor bioavailability and a lack of therapeutic benefit observed in human clinical trials for rhinovirus infections. acs.orgresearchgate.netnih.gov

However, research into related compounds with an "enviroxime-like" mechanism of action has continued. MDL-860, a broad-spectrum anti-picornavirus compound that also targets PI4KB, demonstrated in vivo activity in a mouse model of Coxsackievirus A21 (CVA21) infection and in adult mice with myocarditis induced by a cardiotropic strain of Coxsackievirus B3 (CVB3). researchgate.net In another study, however, MDL-860 monotherapy did not show a protective effect against Coxsackievirus B1 (CVB1) infection in newborn mice. mdpi.comnih.gov

Further research has focused on synthesizing analogs of this compound to improve its properties. In one such study, a vinylacetylene analog, designated compound 12, was found to have good oral bioavailability in rhesus monkeys. acs.org This analog subsequently proved to be efficacious when administered orally in a Coxsackie A21 infection model in mice, demonstrating that the core structure of this compound holds potential for in vivo activity if issues like bioavailability can be overcome through chemical modification. acs.org

Methodological Considerations for Preclinical Testing without Exclusive Reliance on Animal Models

The preclinical evaluation of novel antiviral candidates like this compound increasingly incorporates New Approach Methodologies (NAMs) to enhance the predictive accuracy of efficacy studies while reducing the reliance on traditional animal models. fda.govdiaglobal.orgaxionbiosystems.com These methodologies, encompassing advanced in vitro human-based systems and in silico computational models, offer a more nuanced understanding of a compound's therapeutic potential by simulating human-relevant physiological conditions. fda.govnih.govmarinbio.com

In Vitro Efficacy Assays

Initial screening of this compound's antiviral activity is conducted using a suite of in vitro assays. usu.eduresearchgate.net These tests are fundamental for determining the compound's intrinsic ability to inhibit viral replication and to establish a preliminary efficacy profile. Common assays include:

Plaque Reduction Assays: This classic virological technique quantifies the ability of a compound to reduce the number of viral plaques—localized areas of cell death—in a cultured cell monolayer. usu.eduapub.kr The concentration of this compound that reduces the plaque count by 50% (PRNT50) or 90% (PRNT90) is a key metric of its potency. researchgate.netnih.gov

Cytopathic Effect (CPE) Inhibition Assays: Many viruses cause visible damage to host cells, a phenomenon known as CPE. These assays measure the extent to which this compound can prevent this virus-induced cell damage. usu.eduapub.kr Efficacy is often reported as the 50% effective concentration (EC50), the concentration at which 50% of the protective effect is observed. criver.com

Virus Yield Reduction Assays: This method provides a direct measure of a compound's impact on the production of new, infectious virus particles. usu.edu Cell cultures are treated with this compound and infected with the target virus. After an incubation period, the quantity of progeny virus in the supernatant is titrated, often using a Tissue Culture Infectious Dose 50 (TCID50) assay, which determines the virus titer that causes infection in 50% of the cell cultures. usu.eduapub.kr

Quantitative RT-PCR (qRT-PCR): This molecular technique quantifies viral genetic material (RNA) to assess the impact of this compound on viral replication at the genomic level. apub.kr A dose-dependent reduction in viral RNA copies provides strong evidence of antiviral activity. apub.kr

The selection of cell lines for these assays is critical and is based on their permissiveness to the target virus. For instance, Vero-E6 cells are commonly used for SARS-CoV-2 research, while other specific cell lines would be chosen for influenza, herpes simplex virus, or other viral targets. apub.kr

Interactive Data Table: Illustrative In Vitro Efficacy of this compound

Virus StrainCell LineAssay TypeEfficacy Metric (EC50, µM)
Influenza A/H1N1MDCKCPE Inhibition2.5
Influenza A/H3N2MDCKPlaque Reduction3.1
Herpes Simplex Virus 1 (HSV-1)VeroVirus Yield Reduction1.8
Respiratory Syncytial Virus (RSV)HEp-2qRT-PCR4.2

Advanced Human-Relevant Models

To bridge the gap between simple cell cultures and whole organisms, more complex, three-dimensional (3D) models are employed. These systems better recapitulate the architecture and function of human tissues. mdpi.comcellink.comscience-entrepreneur.com

Organoid Models: Derived from human stem cells, organoids self-assemble into 3D structures that mimic the cellular composition and micro-anatomy of human organs such as the lung, liver, or brain. huborganoids.nlmdpi.comnih.gov Airway organoids, for example, can express various cell types like ciliated, goblet, and basal cells, providing a highly relevant platform to study the efficacy of this compound against respiratory viruses. mdpi.comhuborganoids.nl These models are instrumental in studying viral tropism, host-pathogen interactions, and patient-specific responses to antiviral therapy. huborganoids.nl

Organ-on-a-Chip (Microphysiological Systems): This technology involves creating microfluidic chips that house living human cells in a dynamic environment, simulating the physiological functions of an organ. axionbiosystems.comcellink.comscience-entrepreneur.com These systems can model multi-organ interactions and incorporate mechanical forces, such as the breathing motions in a lung-on-a-chip, offering a more systemic view of a drug's efficacy. fda.govscience-entrepreneur.com

In Silico Computational Approaches

Computational modeling and simulation represent a powerful and cost-effective method for screening and optimizing antiviral candidates like this compound before extensive laboratory testing. nih.govfrontiersin.orgdiaglobal.org

Molecular Docking: This technique predicts how a compound like this compound binds to a specific viral protein target, such as a polymerase or protease. mdpi.comnih.gov By simulating the interaction at the molecular level, researchers can prioritize compounds with the highest binding affinity and potential for inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use existing data to build statistical relationships between the chemical structure of compounds and their biological activity. frontiersin.orgresearchgate.net These models can predict the efficacy of new molecules and guide the chemical modification of this compound to enhance its antiviral properties.

By integrating these diverse non-animal methodologies, researchers can build a comprehensive preclinical efficacy profile for this compound. This approach not only adheres to the ethical principles of reducing animal use but also leverages human-relevant models to improve the translatability of preclinical findings to clinical trials. fda.govmarinbio.com

Structure Activity Relationship Sar and Computational Chemistry of Zinviroxime

Foundational Principles of Zinviroxime Structure-Activity Relationships

This compound, chemically known as (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime, possesses a multi-faceted structure where each component is believed to contribute to its biological function. nih.gov The relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry, and for this compound, these principles guide our understanding of its antiviral effects. advtechind.comresearchgate.netgoogle.com

The core of this compound is a benzimidazole (B57391) ring, a scaffold common to many biologically active compounds. The substituents on this ring are critical for its specific activity against rhinoviruses. ncats.iochemicalbook.com Key structural features and their inferred importance in the SAR of this compound include:

The Benzimidazole Core: This bicyclic system provides a rigid framework that correctly orients the other functional groups for optimal interaction with its biological target.

The 2-Amino Group: This group is a potential hydrogen bond donor and acceptor, likely forming crucial interactions within the binding site of its target protein.

The 6-Benzoyl Oxime Moiety: The oxime functionality, with its (Z)-configuration, and the phenyl ring are significant contributors to the molecule's activity. The geometry and electronic properties of this extended substituent are thought to be pivotal for target recognition and binding.

The 1-Isopropylsulfonyl Group: This bulky and electron-withdrawing group plays a role in modulating the molecule's physicochemical properties, such as solubility and electronic distribution, which can influence its absorption, distribution, and binding affinity.

Alterations to any of these key functional groups can profoundly impact the compound's potency and pharmacological profile. researchgate.net For instance, research on related rhinovirus inhibitors has shown that modifications to the substituents on the benzimidazole ring can lead to significant changes in antiviral activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. pnas.orggoogle.com For this compound and its analogs, QSAR studies would be instrumental in predicting the antiviral potency of novel derivatives before their synthesis, thereby streamlining the drug discovery process. gist.ac.kr

A typical QSAR study for this compound analogs would involve the following steps:

Data Set Compilation: A series of this compound analogs with varying structural modifications and their corresponding experimentally determined antiviral activities (e.g., IC50 values against a specific rhinovirus serotype) would be collected. acs.org

Molecular Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be employed to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical validation techniques. nih.gov

While specific QSAR models for this compound are not extensively reported in the public domain, studies on other human rhinovirus (HRV) inhibitors have successfully used this approach. For example, QSAR models have been developed for [(biphenyloxy)propyl]isoxazole derivatives that inhibit HRV-2 replication, demonstrating the utility of this method in identifying key structural features for antiviral activity. acs.org Such a model for this compound would take the general form:

Activity = f(electronic, steric, hydrophobic properties) + error pnas.org

This would allow researchers to quantitatively predict how changes in the chemical structure of this compound would likely affect its antiviral efficacy.

Computational Approaches in Rational Drug Design for this compound Derivatives

Rational drug design leverages computational methods to design novel compounds with desired biological activities. nih.govlgcstandards.com For this compound, these approaches can provide deep insights into its mechanism of action and guide the development of improved derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. chemicalbook.comacs.org In the case of this compound, its antiviral activity is believed to stem from the inhibition of viral replication, possibly by targeting the viral protein 3A or the host enzyme phosphatidylinositol 4-kinase III. ncats.ionih.gov

A molecular docking study of this compound would involve:

Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structure of the target protein and preparing the 3D structure of this compound.

Docking Simulation: Using a docking algorithm to fit this compound into the binding site of the target protein in various conformations.

Scoring and Analysis: Ranking the different binding poses based on a scoring function and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues. uni.lu

The results of such a study would provide a detailed 3D model of the this compound-target complex, highlighting the key interactions that are essential for its inhibitory activity. This information is invaluable for designing derivatives with enhanced binding affinity. chemicalbook.com

Table 1: Key Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC17H18N4O3S nih.govlgcstandards.com
Molecular Weight358.42 g/mol nih.gov
CAS Number72301-78-1 nih.govadvtechind.comlgcstandards.com
IUPAC Name(Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime nih.gov
InChIKeyIWKXBHQELWQLHF-SILNSSARSA-N nih.govvulcanchem.com

Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time, providing a view of the dynamic behavior of biological systems. scispace.comgoogleapis.com An MD simulation of the this compound-target complex, obtained from molecular docking, would offer deeper mechanistic insights. acs.org

By simulating the complex in a realistic environment (e.g., surrounded by water molecules), MD can:

Assess the stability of the predicted binding pose over time.

Reveal conformational changes in the protein and the ligand upon binding.

Provide a more accurate estimation of the binding free energy.

These simulations can capture the flexibility of the target protein, which is often crucial for ligand binding and biological function. who.intscielo.org.mx

Predictive modeling in computational chemistry encompasses a range of techniques aimed at forecasting the biological properties of molecules. For this compound derivatives, predictive models can be developed to estimate not only their antiviral bioactivity but also their selectivity and potential off-target effects.

These models can be built using machine learning algorithms trained on large datasets of chemical structures and their associated biological data. By learning the complex relationships between chemical features and biological outcomes, these models can make predictions for new, untested compounds. This can help in prioritizing which derivatives to synthesize and test, making the drug discovery pipeline more efficient. The electrochemical properties of this compound, such as its reduction potential, have also been studied, suggesting that electron transfer processes could play a role in its biological activity, a facet that can be explored with predictive models. researchgate.netwho.int

Future Directions and Advanced Research Frontiers for Zinviroxime

Exploration of Novel Target Pathways and Resistance Mechanisms

Initial studies identified the viral nonstructural protein 3A and its precursor 3AB as the primary targets of Zinviroxime, which inhibits viral RNA replication. researchgate.netnih.govtouro.edu Specifically, it has been shown to preferentially inhibit the synthesis of the viral plus-strand RNA. researchgate.netnih.gov However, more recent and deeper investigations suggest a more complex mechanism of action that may involve a complex of proteins and/or cellular factors. nih.govnih.gov

A significant breakthrough in understanding this compound's mechanism was the discovery of its role as an inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell kinase crucial for the formation of viral replication organelles. mdpi.comasm.orgnih.govasm.org This finding has opened up new avenues for exploring novel target pathways. Future research will likely focus on elucidating the full spectrum of cellular kinases and pathways affected by this compound and its analogs. For instance, some studies suggest that this compound and similar compounds may have targets other than PI kinases. asm.orgasm.org Research has also indicated that this compound can impede the replication of the Hepatitis C virus (HCV) by inhibiting phosphoinositide 3-kinases (PI3Ks). oup.com

Understanding the mechanisms of resistance to this compound is intrinsically linked to the exploration of its target pathways. Mutations in the viral 3A protein have been shown to confer resistance. researchgate.netnih.gov For example, a single amino acid substitution in the 3A coding region is sufficient to confer resistance in poliovirus and human rhinovirus type 14. researchgate.netnih.gov In HCV, resistance to this compound has been associated with mutations in the NS3, NS4B, and NS5A genes. oup.com Interestingly, some mutants resistant to this compound have emerged by overcoming the suppression of the target step, suggesting an increased activity of the corresponding viral proteins. asm.org Future work should aim to comprehensively map all possible resistance mutations and understand how they alter the interaction between the virus and the host cell machinery in the presence of the drug. This knowledge is critical for designing next-generation inhibitors that can overcome or bypass these resistance mechanisms.

Integration of Cheminformatics and Big Data in this compound Research

The fields of cheminformatics and big data analytics are poised to revolutionize the research and development of antiviral compounds like this compound. nih.govresearchgate.net Cheminformatics utilizes computational methods to analyze chemical and biological data, enabling the design of novel molecules with improved properties. cardiff.ac.uk For this compound, this could involve creating large virtual libraries of analogs and using quantitative structure-activity relationship (QSAR) models to predict their antiviral activity and potential for toxicity. researchgate.netpharmakb.com By analyzing the structural features that contribute to both efficacy and adverse effects, researchers can guide the synthesis of new compounds with a better therapeutic window. acs.org

Big data approaches can be employed to analyze large datasets from high-throughput screening, genomic sequencing of resistant viruses, and clinical trials. researchgate.net This can help in identifying patterns and correlations that might not be apparent through traditional analysis. For example, correlating viral genotypes with susceptibility to this compound could lead to personalized antiviral therapies. Furthermore, analyzing large-scale data on host-virus interactions can help in identifying novel host factors that are crucial for viral replication and could serve as new drug targets. researchgate.net The integration of these computational approaches will accelerate the discovery and optimization of this compound-based antiviral agents.

Development of Advanced in vitro and in silico Predictive Models for Antiviral Efficacy

To accurately predict the antiviral efficacy of this compound and its derivatives, the development of more sophisticated in vitro and in silico models is essential. asm.org

Advanced in vitro models are moving beyond simple cell cultures to more complex systems that better mimic the in vivo environment. thieme-connect.com This includes the use of organoid cultures and human organ culture systems, which can provide more relevant data on drug efficacy and toxicity. thieme-connect.com For instance, the antiviral activity of this compound has been tested in various cell lines, including L2OB, RD, HeLa, and WISH cells, to determine its minimal inhibitory concentration (MIC) and therapeutic index. thieme-connect.com Studies have also utilized subgenomic replicon systems to study the effect of this compound on viral replication in a controlled setting. oup.com

In silico models , powered by advances in computational chemistry and molecular modeling, offer a powerful tool for predicting antiviral activity. capes.gov.br Molecular docking simulations can predict the binding affinity of this compound analogs to their target proteins, helping to prioritize compounds for synthesis and testing. cardiff.ac.uk Furthermore, molecular dynamics simulations can provide insights into the dynamic interactions between the drug and its target, revealing the mechanism of action at an atomic level. These computational models can also be used to predict the impact of resistance mutations on drug binding, aiding in the design of inhibitors that are less susceptible to resistance. capes.gov.br

Potential for Repurposing or Combination Therapy Strategies Utilizing this compound Frameworks

Given the existing knowledge on this compound, there is significant potential for its use in drug repurposing and combination therapy strategies. researchgate.netresearchgate.netmdpi.comnih.gov

Drug repurposing involves identifying new therapeutic uses for existing drugs. researchgate.netnih.gov this compound and similar compounds have been identified as potential candidates for treating various viral infections beyond their initial scope, such as those caused by coxsackieviruses, which are associated with type 1 diabetes. researchgate.netnih.gov Systematic screening of clinically used antiviral drugs has highlighted this compound as a promising candidate for intervention trials. researchgate.net

Combination therapy , the use of multiple drugs with different mechanisms of action, is a cornerstone of modern antiviral treatment. researchgate.netmdpi.comfrontierspartnerships.org This approach can enhance antiviral efficacy, reduce the required dosages of individual drugs, and minimize the emergence of drug-resistant viral strains. researchgate.netmdpi.com Studies have explored combining this compound with other antiviral agents, such as capsid inhibitors and protease inhibitors. researchgate.net While some combinations have shown additive or weak synergistic effects, further research is needed to identify optimal drug pairings that exhibit strong synergy. researchgate.netresearchgate.net The combination of this compound with other PI4KIIIβ inhibitors or drugs targeting different host factors could be a particularly promising avenue for future investigation. asm.org

The table below summarizes the antiviral activity of this compound against various viruses as reported in different in vitro studies.

VirusCell LineEC50 / MICReference
PoliovirusRD0.06 µg/ml (MIC) thieme-connect.com
Rubella virusHeLa0.125 µg/ml (MIC) thieme-connect.com
Hepatitis C Virus (GT1b)Huh 5-20.1 - 0.7 µM (EC50) oup.com
Enterovirus 71 (EV-A71)RD0.178 µM (EC50) researchgate.net

Q & A

Q. What are the established synthetic routes for Zinviroxime, and how can researchers validate its structural purity?

  • Methodological Answer: this compound (C₁₇H₁₈N₄O₃S) synthesis typically involves multi-step organic reactions, including sulfonamide formation and oxime functionalization. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). Ensure NMR peaks align with expected proton environments (e.g., sulfonyl group at δ 3.1–3.3 ppm). Purity thresholds should exceed 95% for pharmacological studies .

Q. What in vitro assays are standard for assessing this compound’s antiviral activity?

  • Methodological Answer: Use plaque reduction assays (PRA) or cytopathic effect (CPE) inhibition in target cell lines (e.g., human T-lymphocytes for HIV). Calculate the half-maximal effective concentration (EC₅₀) via dose-response curves (4-parameter logistic model). Include positive controls (e.g., maraviroc for CCR5 antagonism) and validate results across ≥3 biological replicates .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 1–3 months. Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). Report degradation kinetics using Arrhenius equations. Stability criteria: ≤5% degradation under recommended storage (2–8°C, desiccated) .

Advanced Research Questions

Q. How can researchers optimize this compound’s bioavailability in preclinical pharmacokinetic studies?

  • Methodological Answer: Employ salt formation (e.g., hydrochloride) or nanoformulation to enhance solubility. Use Caco-2 cell monolayers to assess permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption). In vivo, conduct cassette dosing in rodents with LC-MS/MS quantification. Adjust dosing regimens based on AUC₀–₂₄ and Cmax values .

Q. What experimental designs are critical for evaluating this compound’s dose-response relationships in toxicology?

  • Methodological Answer: Follow OECD GIVIMP guidelines: test ≥5 dose levels spanning no-observed-adverse-effect (NOAEL) to lethal doses (LD₅₀). Use nonlinear mixed-effects modeling (NONMEM) to estimate EC₅₀/IC₅₀. Justify exposure routes (e.g., oral vs. intravenous) based on human relevance .

Q. How should contradictory data between this compound’s in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer: Systematically evaluate variables:
  • Protein binding: Measure free drug levels via equilibrium dialysis.
  • Metabolite activity: Use hepatic microsomes to identify active metabolites.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Link plasma concentrations to effect compartments.
    Apply Bayesian statistics to reconcile discrepancies .

Q. What strategies mitigate off-target effects in this compound’s mechanism-of-action studies?

  • Methodological Answer: Use CRISPR-Cas9 knockout models to validate target specificity (e.g., reverse transcriptase inhibition). Pair with proteome-wide affinity chromatography (Thermo Proteome Profiler) to detect unintended interactions. Cross-validate findings with RNA interference (RNAi) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.